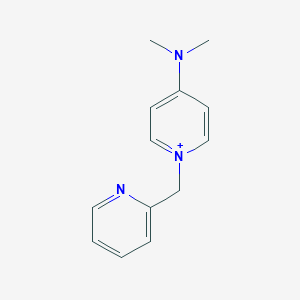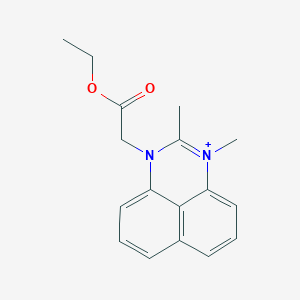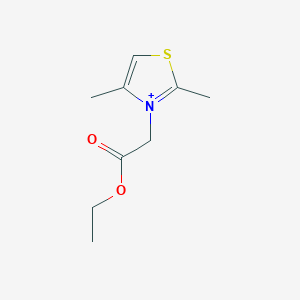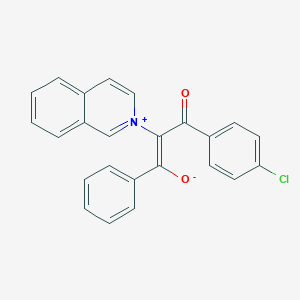![molecular formula C37H36N4O12 B280554 Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown potential in scientific research applications. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, although the exact mechanism of this action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in treating cancer and other diseases, making it a promising compound for further research. Additionally, this compound has anti-inflammatory properties, which can be useful in studying the inflammatory response. One limitation of this compound is that the mechanism of action is not fully understood, making it difficult to study the compound's effects.
Future Directions
There are several future directions for research on Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further study the mechanism of action of this compound, in order to better understand its effects. Additionally, research could focus on the potential use of this compound in treating specific types of cancer or other diseases. Further studies could also investigate the potential use of this compound in combination with other drugs or therapies.
Synthesis Methods
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized through a complex process involving several steps. The first step involves the synthesis of 4-(acetylamino)benzoic acid, which is then reacted with 2-(2-hydroxyethoxy)ethyl bromide to form 2-{[4-(acetylamino)benzoyl]oxy}ethyl 4-(acetylamino)benzoate. This compound is then reacted with 3-nitrobenzaldehyde and 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid to form this compound.
Scientific Research Applications
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential in scientific research applications. This compound has been studied for its potential as an anti-inflammatory agent, as well as its potential in treating cancer and other diseases. Studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Properties
Molecular Formula |
C37H36N4O12 |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
bis[2-(4-acetamidobenzoyl)oxyethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H36N4O12/c1-21-31(36(46)52-18-16-50-34(44)25-8-12-28(13-9-25)39-23(3)42)33(27-6-5-7-30(20-27)41(48)49)32(22(2)38-21)37(47)53-19-17-51-35(45)26-10-14-29(15-11-26)40-24(4)43/h5-15,20,33,38H,16-19H2,1-4H3,(H,39,42)(H,40,43) |
InChI Key |
MKDAOBJQZJZLJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)


![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)

![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)

![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
